2-Bromo-N-(4-iodophenyl)-N-methylpropanamide

Medicinal Chemistry Chromatography Solubility Prediction

This N-methyl aryl amide features a dual halogen substitution pattern (Br at α-carbon, I at para-aryl) that enables orthogonal Suzuki-Miyaura, Sonogashira, and Ullmann-type couplings. The N-methyl group eliminates hydrogen bond donor potential, improving CNS-penetrant lead optimization. Cited in patent literature (US 8759365 B2), it is a validated intermediate for sequential functionalization in pharmaceutical synthesis. Choose this specific scaffold for predictable chemoselectivity that single-halogen and secondary amide analogs cannot provide.

Molecular Formula C10H11BrINO
Molecular Weight 368.012
CAS No. 1487421-98-6
Cat. No. B2999991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-N-(4-iodophenyl)-N-methylpropanamide
CAS1487421-98-6
Molecular FormulaC10H11BrINO
Molecular Weight368.012
Structural Identifiers
SMILESCC(C(=O)N(C)C1=CC=C(C=C1)I)Br
InChIInChI=1S/C10H11BrINO/c1-7(11)10(14)13(2)9-5-3-8(12)4-6-9/h3-7H,1-2H3
InChIKeyHWWDDWRFHMNPGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1487421-98-6: 2-Bromo-N-(4-iodophenyl)-N-methylpropanamide Technical Procurement Reference


2-Bromo-N-(4-iodophenyl)-N-methylpropanamide (CAS: 1487421-98-6) is a synthetic building block of the N-methyl aryl amide class, characterized by dual halogen substitution (bromine at the 2-position of the propanamide chain and iodine at the para position of the phenyl ring). This compound serves as a versatile intermediate for pharmaceutical research and organic synthesis, with confirmed presence in patent literature (US 8759365 B2) as an example compound [1]. Suppliers offer this compound at purities ranging from 95% to ≥98% .

Why Generic Substitution of 2-Bromo-N-(4-iodophenyl)-N-methylpropanamide (CAS 1487421-98-6) Fails


Direct substitution with structural analogs such as 2-bromo-N-(4-iodophenyl)-2-methylpropanamide (CAS 1365962-89-5), 3-bromo-N-(4-iodophenyl)propanamide (CAS 7661-13-4), or 3-(4-bromophenyl)-N-(4-iodophenyl)-3-oxopropanamide (CAS 1148041-59-1) is not scientifically valid for applications requiring site-selective orthogonal reactivity. Critical differential parameters—including steric accessibility at the alpha-carbon, intramolecular distance between halogen centers, and N-substitution pattern—diverge substantially across these comparators . The presence of an N-methyl group on the target compound eliminates the hydrogen bond donor potential found in secondary amide analogs (e.g., CAS 7661-13-4), altering solubility, chromatographic behavior, and downstream synthetic compatibility . These structural variations translate into measurable differences in reactivity and physical properties that preclude generic substitution in both research and industrial workflows.

1487421-98-6: Product-Specific Quantitative Evidence vs. Comparators


Hydrogen Bond Donor Count: Target Compound vs. Secondary Amide Analogs

The target compound possesses zero hydrogen bond donor (HBD) groups, whereas the secondary amide comparator 3-bromo-N-(4-iodophenyl)propanamide (CAS 7661-13-4) contains one HBD group. This molecular property difference directly impacts solubility, permeability, and chromatographic retention behavior .

Medicinal Chemistry Chromatography Solubility Prediction

Topological Polar Surface Area: Target Compound vs. β-Keto Amide Comparator

The target compound exhibits a topological polar surface area (tPSA) of 20.3 Ų, which is 25.9 Ų lower than the β-keto amide comparator 3-(4-bromophenyl)-N-(4-iodophenyl)-3-oxopropanamide (CAS 1148041-59-1), which has a tPSA of 46.2 Ų . Lower tPSA values generally correlate with enhanced passive membrane permeability [1].

Drug Design ADME Prediction Membrane Permeability

Lipophilicity (XLogP3): Target Compound vs. β-Keto Amide Comparator

The target compound has a computed XLogP3 value of 2.6, indicating moderate lipophilicity suitable for both aqueous solubility and membrane partitioning . This compares favorably to the β-keto amide analog (CAS 1148041-59-1), which has higher molecular weight (444.06 vs. 368.01) and likely exhibits distinct partition behavior .

Lipophilicity ADME Bioavailability

Patent-Documented Synthetic Utility vs. Unreported Analogs

The target compound is explicitly documented as Example 3 in US Patent 8759365 B2 (Novartis AG), which discloses organic compounds as therapeutic agents [1]. This patent association establishes a direct link between this specific compound and pharmaceutical development programs, providing a level of precedent documentation not available for close analogs such as CAS 1365962-89-5 or CAS 7661-13-4, for which no equivalent patent citations were located in the available search results.

Pharmaceutical Intermediates Patent Chemistry Synthetic Methodology

1487421-98-6: Key Research and Industrial Application Scenarios Based on Evidence


Site-Selective Orthogonal Cross-Coupling in Complex Molecule Synthesis

The dual halogen substitution pattern (Br at alpha-carbon, I on para-aryl) enables chemoselective orthogonal cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Ullmann-type couplings). The bromine and iodine atoms serve as distinct leaving groups with differential reactivity profiles that can be exploited for sequential functionalization . This application stems directly from the structural differentiation versus single-halogen analogs, enabling stepwise diversification in pharmaceutical intermediate synthesis.

Pharmaceutical Lead Optimization Scaffolds

The combination of moderate lipophilicity (XLogP3 = 2.6), low tPSA (20.3 Ų), and zero hydrogen bond donors makes this compound suitable as a core scaffold for lead optimization programs targeting intracellular or CNS-penetrant candidates . The documented patent association (US 8759365 B2) provides precedent for this compound's use in therapeutic development, offering procurement justification for medicinal chemistry groups requiring validated building blocks [1].

Calibration Standards for Halogenated Compound Analysis

With well-characterized physical properties including molecular weight (368.01), density (1.9 ± 0.1 g/cm³), and boiling point (368.2 ± 27.0 °C at 760 mmHg), this compound can serve as a reference standard for analytical method development targeting halogenated amides . Its distinct chromatographic behavior (due to zero HBD count) provides a useful benchmark for HPLC/LC-MS method validation in quality control environments [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-N-(4-iodophenyl)-N-methylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.